4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde
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Overview
Description
4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core linked to a benzaldehyde moiety via a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
- 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
- 2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine
- 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 4-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is unique due to its specific structural features and the presence of the benzaldehyde moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-9-11-2-4-13(5-3-11)19-10-12-8-17-7-1-6-15-14(17)16-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFOWKSMSQUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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